

A Comparative Thermal Analysis of N-Phenylmethacrylamide (NPMA) Copolymers

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Compound of Interest

Compound Name: **N-Phenylmethacrylamide**

Cat. No.: **B167878**

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This guide provides a comparative thermal analysis of **N-Phenylmethacrylamide** (NPMA) copolymers, offering researchers, scientists, and drug development professionals a comprehensive overview of their thermal stability and degradation behavior. The data presented is compiled from various studies and is intended to facilitate the selection and application of these polymers in relevant fields.

Quantitative Thermal Analysis Data

The thermal properties of NPMA copolymers are significantly influenced by the nature of the comonomer. The following table summarizes key thermal parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for various NPMA copolymers.

Copolymer System	Comonomer	Mole Fraction of NPMA	Glass Transition Temp. (Tg) (°C)	Onset Decomposition Temp. (Tonset) (°C)	Temp. of Max. Degradation (Tmax) (°C)	Char Yield at 700°C (%)
P(NPMA-co-GMA)	Glycidyl Methacrylate	-	Data not available in snippets	-	-	-
P(NPMA-co-EMA)	Ethyl Methacrylate	Various	Increases with NPMA content[1]	Increases with NPMA content[1]	-	-
P(NPMA-co-MMA)	Methyl Methacrylate	Various	Increases with NPMA content[1]	Intermediate between homopolymers[2]	-	-
Poly(N-phenylmethylacrylamide)	-	1.0	-	>500 (in N2 and air) [3]	-	>32 (in N2) [3]

Note: Specific quantitative values for Tg, Tonset, and Tmax for the copolymer systems were not consistently available in the provided search abstracts and would require consulting the full-text articles for detailed data across different comonomer ratios.[1][2][3]

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the NPMA copolymers.

Apparatus: A thermogravimetric analyzer.

Procedure:

- **Sample Preparation:** A small amount of the copolymer sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
- **Instrument Setup:**
 - The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
 - A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
- **Data Acquisition:** The instrument continuously measures and records the sample weight as a function of temperature.
- **Data Analysis:**
 - The TGA curve (weight % vs. temperature) is analyzed to determine:
 - **T_{onset}** (Onset Decomposition Temperature): The temperature at which significant weight loss begins.
 - **T_{max}** (Temperature of Maximum Degradation Rate): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
 - **Char Yield**: The percentage of residual mass at the end of the experiment (e.g., at 700°C), indicating the amount of non-volatile carbonaceous material formed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g) of the NPMA copolymers.

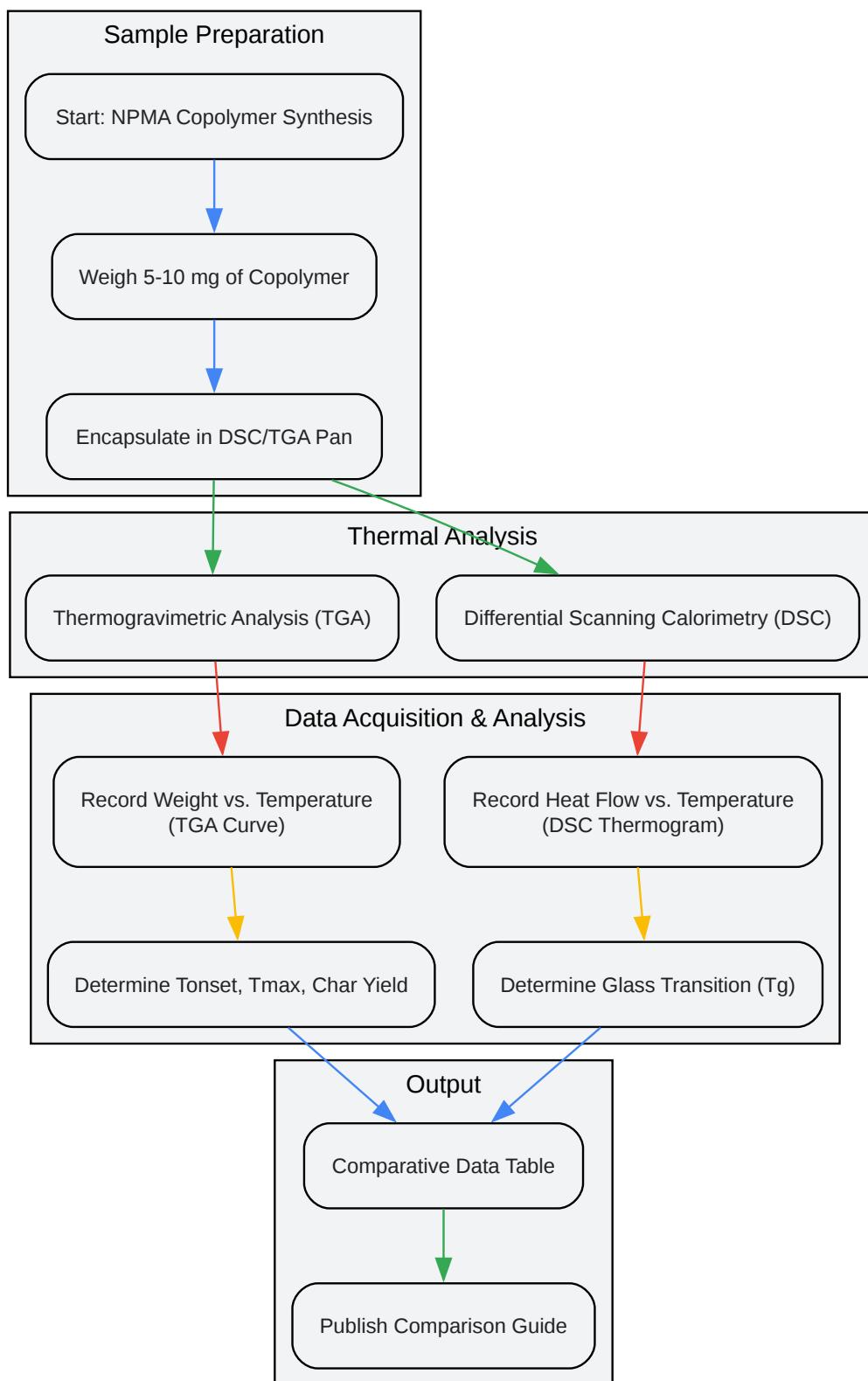
Apparatus: A differential scanning calorimeter.

Procedure:

- Sample Preparation: A small amount of the copolymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
- Instrument Setup:
 - The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
 - A temperature program is set, which typically includes:
 - An initial heating scan to erase the thermal history of the polymer.
 - A controlled cooling scan.
 - A second heating scan at a constant rate (e.g., 10°C/min), during which the data for T_g determination is collected.
- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled.
- Data Analysis:
 - The DSC thermogram (heat flow vs. temperature) is analyzed. The glass transition is observed as a step-like change in the baseline.
 - The T_g is typically determined as the midpoint of this transition.

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of NPMA copolymers.

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Caption: Experimental workflow for thermal analysis of NPMA copolymers.

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References

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